molecular formula C6H11ClN4O2 B1433868 methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1613134-39-6

methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B1433868
CAS No.: 1613134-39-6
M. Wt: 206.63 g/mol
InChI Key: YBIZLUMVLRTTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple nitrogen atoms. According to PubChem database records, the compound is officially designated as methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride. The structural representation reveals a five-membered triazole ring containing three nitrogen atoms positioned at the 1, 2, and 3 positions, with the carboxylate methyl ester group attached at position 4 of the ring system. The aminoethyl substituent is connected to the nitrogen atom at position 1 of the triazole ring, creating a distinctive molecular architecture.

The three-dimensional conformational analysis indicates that the compound adopts a relatively rigid structure due to the aromatic nature of the triazole ring system, while the aminoethyl chain provides conformational flexibility. The International Chemical Identifier code for the hydrochloride salt form is documented as 1S/C6H10N4O2.ClH/c1-12-6(11)5-4-10(3-2-7)9-8-5;/h4H,2-3,7H2,1H3;1H, providing a unique digital fingerprint for the compound. The structural data consistently shows the presence of the triazole heterocycle as the core structural unit, with the specific substitution pattern determining the compound's unique chemical and physical properties.

Computational molecular modeling studies indicate that the compound exhibits specific geometric parameters characteristic of substituted triazole derivatives. The bond lengths and angles within the triazole ring remain consistent with established literature values for similar heterocyclic systems, while the aminoethyl substituent adopts extended conformations in solution. The methyl ester group maintains planarity with the triazole ring, contributing to the overall molecular stability and electronic distribution pattern observed in theoretical calculations.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is definitively established as 1613134-39-6. This unique identifier serves as the primary reference for accessing comprehensive chemical information across multiple databases and regulatory systems worldwide. The corresponding free base form, methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate, carries the Chemical Abstracts Service number 1482952-35-1, distinguishing it from the hydrochloride salt form.

Molecular Formula and Weight Analysis

The molecular formula for this compound is established as C6H11ClN4O2, representing the complete ionic composition including the chloride counterion. This formulation indicates the presence of six carbon atoms, eleven hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms within the molecular structure. The corresponding free base form exhibits the molecular formula C6H10N4O2, demonstrating the specific addition of hydrogen chloride to form the salt.

The molecular weight calculations reveal precise values that are consistently reported across multiple authoritative sources. The hydrochloride salt form possesses a molecular weight of 206.63 grams per mole, while the free base demonstrates a molecular weight of 170.17 grams per mole. These weight differences directly reflect the incorporation of the hydrochloride moiety, with the salt form exhibiting an increase of 36.46 mass units corresponding to the addition of hydrogen chloride.

Table 1: Comparative Molecular Data

Parameter Free Base Form Hydrochloride Salt
Molecular Formula C6H10N4O2 C6H11ClN4O2
Molecular Weight (g/mol) 170.17 206.63
Chemical Abstracts Service Number 1482952-35-1 1613134-39-6
PubChem Compound Identifier 65947208 90203152

Computational analysis of the molecular composition reveals specific elemental percentages that characterize the compound's chemical nature. The carbon content represents approximately 34.8% of the total molecular weight in the hydrochloride form, while nitrogen atoms contribute significantly at 27.1% of the molecular mass. The oxygen atoms account for 15.5% of the molecular weight, with the chlorine atom representing 17.1% and hydrogen atoms comprising the remaining 5.4% of the total molecular mass. These compositional data provide essential information for analytical chemistry applications, including mass spectrometry analysis and elemental analysis verification protocols.

Properties

IUPAC Name

methyl 1-(2-aminoethyl)triazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)5-4-10(3-2-7)9-8-5;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIZLUMVLRTTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613134-39-6
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-aminoethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613134-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy Overview

The synthetic approach to methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves:

  • Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or other cyclization methods.
  • Introduction of the aminoethyl group, often via alkylation or substitution reactions.
  • Esterification at the 4-carboxyl position to form the methyl ester.
  • Conversion to hydrochloride salt for improved stability and solubility.

Preparation of the 1,2,3-Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
A widely used method for constructing 1,2,3-triazoles is the CuAAC "click" reaction, which involves the cycloaddition of terminal alkynes with azides under copper catalysis. This method provides regioselective access to 1,4-disubstituted 1,2,3-triazoles with high yields and functional group tolerance.

  • For example, azide precursors containing an aminoethyl moiety can be reacted with methyl propiolate or similar alkynes to yield methyl 1-(2-aminoethyl)-1,2,3-triazole-4-carboxylates.
  • Reaction conditions typically involve copper(I) catalysts, such as CuSO4/sodium ascorbate or CuI, in solvents like tert-butanol/water or dimethylformamide at temperatures ranging from room temperature to 80°C.

Introduction of the Aminoethyl Side Chain

Alkylation of the Triazole Nitrogen:
The aminoethyl substituent can be introduced via nucleophilic substitution or alkylation of the triazole ring nitrogen using haloalkylamines or protected aminoethyl reagents.

  • A reported method involves the reaction of methyl 1H-1,2,3-triazole-4-carboxylate with 2-bromoethylamine or its protected derivatives under basic conditions to afford the aminoethyl-substituted triazole ester.
  • Potassium carbonate or other bases in polar aprotic solvents like DMF are commonly employed to facilitate the alkylation at low temperatures (0–25°C) to control selectivity and minimize side reactions.

Esterification to Form the Methyl Ester

Direct Esterification or Use of Ester-Containing Alkynes:
The methyl ester group at the 4-position is often introduced by:

  • Using methyl propiolate as the alkyne in the CuAAC reaction, which directly installs the methyl ester during triazole formation.
  • Alternatively, esterification of carboxylic acid intermediates can be achieved by reacting the acid with methanol under acidic catalysis (e.g., sulfuric acid) to form the methyl ester.

Conversion to Hydrochloride Salt

The free base form of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ether), which improves the compound's crystallinity, stability, and solubility for practical applications.

Detailed Stepwise Preparation Method (Representative Example)

Step Reagents & Conditions Description Outcome
1. Azide Synthesis Preparation of 2-azidoethylamine or protected azide derivative Synthesis of azide precursor containing aminoethyl group Azide intermediate
2. CuAAC Cycloaddition React azide with methyl propiolate, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), solvent (tert-butanol/water), 25–80°C, 4–24 h Formation of methyl 1-(2-aminoethyl)-1,2,3-triazole-4-carboxylate Triazole methyl ester with aminoethyl substituent
3. Deprotection (if applicable) Acidic or basic conditions to remove protecting groups from aminoethyl Free aminoethyl group revealed Aminoethyl-substituted triazole methyl ester
4. Salt Formation Treatment with HCl in ethanol or ether Formation of hydrochloride salt This compound

Alternative Synthetic Routes and Innovations

  • Non-Diazo Methods for Triazole Synthesis:
    Some methods avoid hazardous diazotization steps by using thiosemicarbazide and oxalic acid in aqueous media to form triazole intermediates, followed by mercapto group removal and esterification, offering safer and greener alternatives for triazole carboxylate synthesis.

  • Functional Group Transformations Post-Triazole Formation:
    Functionalization of the triazole ring or side chains can be achieved via lithiation and subsequent electrophilic substitution, allowing introduction of carboxyl or ester groups at specific positions.

Research Findings and Yields

Parameter Typical Conditions Observed Yield Notes
CuAAC cycloaddition CuSO4/sodium ascorbate, 25–80°C, 4–24 h 70–90% High regioselectivity, mild conditions
Alkylation of triazole K2CO3, DMF, 0–25°C, 1–6 h 60–85% Requires controlled temperature to avoid side reactions
Esterification Methanol, H2SO4 catalyst, reflux, 4–8 h 75–88% Acid-catalyzed esterification of carboxylic acids
Overall yield Multi-step synthesis Approx. 50–70% Depends on purification and scale

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The aminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has shown efficacy against various pathogens. For instance:

  • Bacterial Inhibition : Compounds with similar structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .
  • Antifungal Properties : Triazoles are widely recognized for their antifungal activity. Research indicates that derivatives exhibit potent effects against fungi such as Candida albicans and Aspergillus species .

Anticancer Potential

The triazole ring is also associated with anticancer properties. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. This compound could serve as a scaffold for developing new anticancer agents .

Herbicidal and Insecticidal Properties

Triazole derivatives are known to possess herbicidal and insecticidal activities. Research suggests that this compound may be effective in controlling agricultural pests and weeds, thereby enhancing crop yields and sustainability .

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific functionalities. The incorporation of triazole units into polymer backbones can impart desirable properties such as increased thermal stability and improved mechanical strength .

Case Studies

StudyFocusFindings
PMC7145827Antimicrobial ActivityDemonstrated significant antibacterial effects against Mycobacterium smegmatis.
PMC9267128Anticancer EvaluationIdentified potential anticancer agents based on triazole derivatives with notable efficacy in vitro.
RSC AdvancesSynthesis StudiesSynthesized novel triazole compounds with enhanced biological activity compared to traditional agents.

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The aminoethyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Triazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride C₇H₁₂ClN₄O₂ 227.69 1: 2-Aminoethyl; 4: Methyl ester High solubility (hydrochloride salt); potential enzyme inhibition or intermediate in drug synthesis
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) C₁₀H₁₀FN₄O₂ 238.21 1: 2-Fluorobenzyl; 4: Carboxamide FDA-approved anticonvulsant; modulates sodium channels
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (USP Related Compd B) C₁₁H₉F₂N₃O₂ 269.21 1: 2,6-Difluorobenzyl; 4: Methyl ester Pharmaceutical impurity standard; fluorinated groups enhance lipophilicity
1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride C₇H₁₂ClN₄O₂ 227.69 1: 3-Aminopropyl; 4: Methyl ester Extended alkyl chain may improve membrane permeability; used in peptide mimetics
1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylate (hydrochloride) C₆H₉Cl₂N₃O₂ 226.06 1: 2-Chloroethyl; 4: Methyl ester Chlorine substituent increases electrophilicity; potential alkylating agent
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride C₉H₁₅ClN₄O₂ 246.69 1: Piperidin-4-yl; 4: Methyl ester Cyclic amine enhances target binding in CNS disorders; preclinical candidate

Biological Activity

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Overview

  • Chemical Name : this compound
  • CAS Number : 1613134-39-6
  • Molecular Formula : C6_6H11_{11}ClN4_4O2_2
  • Molecular Weight : 206.63 g/mol

This compound features a triazole ring and an aminoethyl side chain, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring can bind to various enzymes and receptors, modulating their activity. The aminoethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions .

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Effect
HCT1160.43Induces apoptosis and inhibits migration
MCF-7Not specifiedAntiproliferative activity observed
HepG2Not specifiedAntiproliferative activity observed

In studies involving triazole derivatives, it was noted that these compounds can significantly reduce cell viability in cancer cell lines while sparing normal cells . The mechanism often involves the induction of oxidative stress leading to apoptosis.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has shown that triazole-containing compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusInhibition observed

These findings suggest that the compound could be developed further as a potential antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazole derivatives in various biological contexts:

  • Cancer Cell Studies : A study showed that a related triazole compound significantly inhibited the proliferation of multiple cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values ranging from 0.43 µM to over 2 µM across different derivatives .
  • Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of triazoles, several derivatives were tested against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by esterification and hydrochlorination. Key steps include optimizing reaction time and temperature to minimize side products. Purity verification requires HPLC (≥95%) coupled with NMR (¹H/¹³C) to confirm structural integrity. Recrystallization in ethanol/water mixtures is advised for purification .

Q. How should researchers characterize this compound to validate its structural and chemical properties?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to confirm proton environments and carbonyl/amine functionalities.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry, as demonstrated in analogous triazole derivatives .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N₂/Ar) at –20°C. Monitor for decomposition via periodic TLC or HPLC. Avoid prolonged exposure to light or humidity, as the triazole ring may undergo hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict transition states and intermediates in the CuAAC reaction. Pair this with cheminformatics tools to screen solvent effects and catalyst efficiency. Experimental validation via kinetic studies (e.g., in situ IR monitoring) can refine computational predictions .

Q. What experimental design strategies minimize variability in yield during scale-up?

  • Methodological Answer : Apply a Box-Behnken design (BBD) or central composite design (CCD) to optimize variables:

  • Factors : Catalyst loading, temperature, solvent polarity.
  • Responses : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant parameters, reducing trial runs by 40–60% .

Q. How should researchers resolve contradictions in spectral data or reactivity profiles?

  • Methodological Answer : Cross-validate with orthogonal techniques:

  • If NMR signals overlap, use 2D NMR (COSY, HSQC) .
  • For ambiguous reactivity (e.g., unexpected byproducts), conduct mechanistic studies (isotopic labeling, kinetic isotope effects).
  • Compare findings with structurally similar compounds, such as ethyl 1-[(2-chloro-1,3-thiazol-5-yl)-methyl]-5-methyl-1H-triazole-4-carboxylate, to identify substituent effects .

Q. What reactor configurations are suitable for continuous-flow synthesis of this compound?

  • Methodological Answer : Microfluidic reactors with immobilized Cu(I) catalysts enhance mixing and heat transfer. Monitor residence time to prevent intermediate degradation. Use inline PAT (Process Analytical Technology) tools like UV-Vis or Raman spectroscopy for real-time quality control .

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., acyl chlorides).
  • PPE : Acid-resistant gloves and goggles when handling hydrochloric acid.
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal. Reference Safety Data Sheets (SDS) for analogous compounds, such as [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.